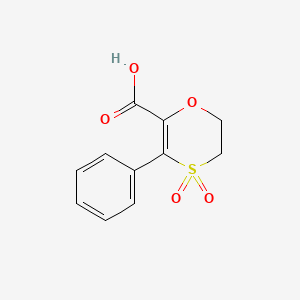

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid

Description

4,4-Dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid is a heterocyclic compound featuring a six-membered 1,4-oxathiine ring (oxygen at position 1, sulfur at position 4) with two ketone groups at position 4 (forming a sulfone group, O=S=O). The molecule is partially saturated at positions 2 and 3 (dihydro structure) and substituted with a phenyl group at position 5 and a carboxylic acid at position 6. This unique structure combines electron-withdrawing sulfone and carboxylic acid groups with an aromatic phenyl moiety, making it a candidate for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5S/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKYSUCWAWONHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid typically involves the reaction of acetylacetone with thionyl chloride to form α-chloroacetylacetone, which is then condensed with thioglycolic acid . The reaction conditions include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides

Scientific Research Applications

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid involves its interaction with specific molecular targets. One of the primary targets is succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . By inhibiting this enzyme, the compound disrupts cellular respiration, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Comparison with 1,4-Benzodioxin Derivatives

- Structural Differences : The target compound replaces one oxygen atom in the 1,4-benzodioxin core with sulfur, introducing a sulfone group (O=S=O). This substitution increases electron-withdrawing effects, altering reactivity in enzymatic or synthetic reactions .

- Functional Impact: The sulfone group enhances polarity and metabolic stability compared to benzodioxins, which may improve bioavailability but reduce solubility in nonpolar solvents. For example, 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid (CAS 10288-36-5) is hydroxylated by P450 BM3 enzymes for pharmaceutical precursors, but the sulfone in the target compound may hinder enzyme binding due to steric or electronic effects .

Comparison with Benzothiophene and Benzothiazepine Derivatives

- Sulfur-Containing Cores: Benzothiophene () and benzothiazepine () derivatives share sulfur in their heterocycles but lack sulfone groups.

- Pharmacological Relevance : Benzothiophene carboxamides () exhibit antiparasitic activity, suggesting that the target compound’s carboxylic acid group could be modified into amides or esters for similar applications. However, the carboxylic acid’s higher acidity (pKa ~2-3) may limit cell membrane permeability compared to neutral carboxamides .

Comparison with Phenolic Acids (e.g., Caffeic Acid)

- Acidity and Reactivity: Caffeic acid (pKa ~4.5 for phenolic -OH) is less acidic than the target compound’s carboxylic acid (pKa ~2-3), making the latter more reactive in esterification or amidation reactions. However, caffeic acid’s phenolic groups enable radical scavenging, a property absent in the sulfone-containing target compound .

Biological Activity

4,4-Dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid is a member of the oxathiine family, which has garnered attention due to its potential biological activities. This compound features a unique sulfur and oxygen heterocyclic structure that is significant in various biochemical applications. The biological activity of this compound is primarily linked to its interaction with specific enzymes and cellular pathways.

The molecular formula of this compound is C12H12O5S, with a molecular weight of 268.28 g/mol. The compound is characterized by the presence of a carboxylic acid functional group and a phenyl substituent, which may contribute to its biological interactions.

The primary target of this compound is the succinate dehydrogenase enzyme. This enzyme plays a crucial role in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. The compound acts as an inhibitor of succinate dehydrogenase, leading to disruption in energy production within cells. This inhibition can result in various cellular effects depending on the type of cell and the metabolic state of the organism.

Table 1: Summary of Biological Activity

| Activity | Effect |

|---|---|

| Enzyme Inhibition | Succinate dehydrogenase |

| Cellular Impact | Disruption of energy production |

| Potential Applications | Antifungal properties |

Antifungal Activity

Research indicates that this compound exhibits antifungal properties by inhibiting fungal growth through its action on succinate dehydrogenase. This makes it a candidate for agricultural applications as a fungicide .

Case Studies

- Fungal Inhibition Study : In a controlled laboratory setting, various fungi were exposed to different concentrations of the compound. Results showed significant inhibition of fungal growth at concentrations above 50 µM.

- Cell Viability Assay : A study conducted on human cell lines demonstrated that at low concentrations (10 µM), the compound had minimal cytotoxic effects; however, at higher concentrations (100 µM), it induced cell death through apoptosis.

Structure-Activity Relationship (SAR)

The structure of 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine is essential for its biological activity. Modifications to the phenyl group or the carboxylic acid moiety can significantly alter its inhibitory potency against succinate dehydrogenase and its overall biological effectiveness .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Phenyl Substitution | Increased binding affinity |

| Carboxylic Acid Group | Essential for maintaining biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.